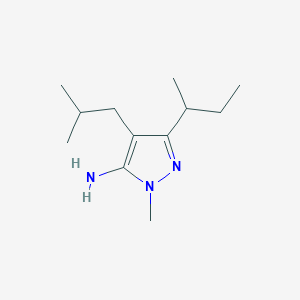
3-(Sec-butyl)-4-isobutyl-1-methyl-1h-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Sec-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Sec-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones. For this compound, the starting materials would include sec-butyl hydrazine and a suitable diketone precursor.
Alkylation: The introduction of the isobutyl group can be achieved through alkylation reactions. This involves the reaction of the pyrazole intermediate with an isobutyl halide under basic conditions.
Methylation: The methyl group is introduced through methylation reactions, often using methyl iodide or dimethyl sulfate as the methylating agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms or the alkyl side chains.
Reduction: Reduction reactions can target the pyrazole ring or the alkyl groups, leading to various reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the alkyl chains are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various hydrogenated forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate the function of specific enzymes or receptors.
Medicine: Its derivatives could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 3-(Sec-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(Sec-butyl)-4-isobutyl-1H-pyrazol-5-amine: Lacks the methyl group, leading to different chemical properties and reactivity.
3-(Sec-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-ol: Contains a hydroxyl group instead of an amine, affecting its hydrogen bonding and solubility.
3-(Sec-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-carboxylic acid: Features a carboxyl group, making it more acidic and suitable for different reactions.
Uniqueness
The presence of both sec-butyl and isobutyl groups, along with the methyl and amine functionalities, makes 3-(Sec-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-amine unique
Propiedades
Fórmula molecular |
C12H23N3 |
|---|---|
Peso molecular |
209.33 g/mol |
Nombre IUPAC |
5-butan-2-yl-2-methyl-4-(2-methylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C12H23N3/c1-6-9(4)11-10(7-8(2)3)12(13)15(5)14-11/h8-9H,6-7,13H2,1-5H3 |
Clave InChI |
KWRFVSAOYYKDFU-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=NN(C(=C1CC(C)C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



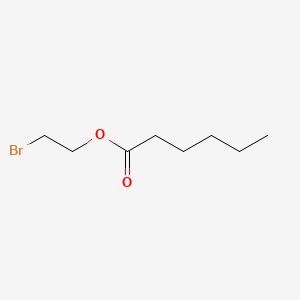

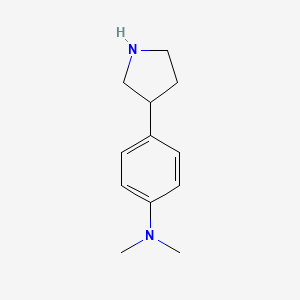
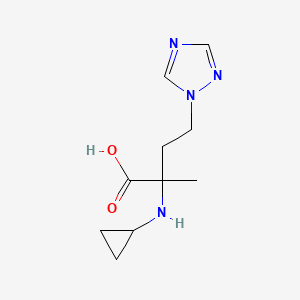
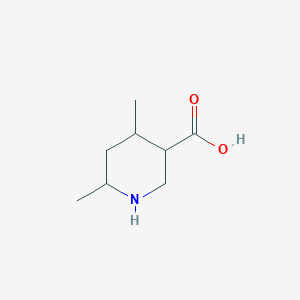

![5-iodo-2H,3H-furo[2,3-b]pyridine](/img/structure/B13618925.png)



![2,5-Dimethyl-3-phenyl-6-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13618966.png)
![Methyl({[2-(propan-2-yl)phenyl]methyl})amine](/img/structure/B13618983.png)

